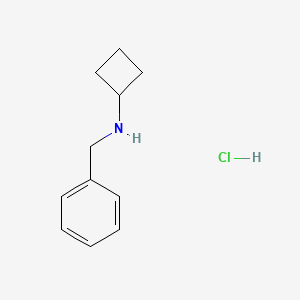

Benzyl-cyclobutyl-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

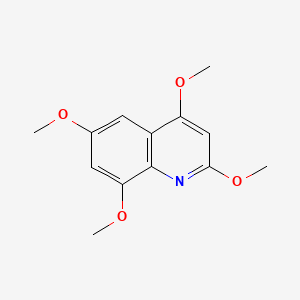

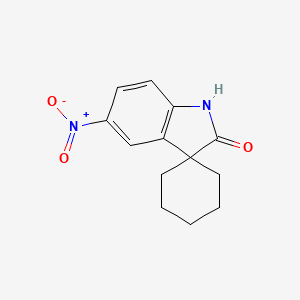

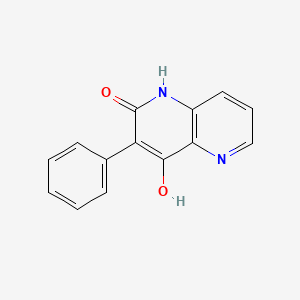

Benzyl-cyclobutyl-amine hydrochloride, also known as N-Benzylcyclobutanamine hydrochloride, is a compound with the CAS Number: 120218-46-4 . It has a molecular weight of 197.71 . The compound is stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of amines like Benzyl-cyclobutyl-amine hydrochloride often involves the Leuckart reaction, which is a multicomponent reaction between 2-naphthol, arylaldehydes, and ammonia . This reaction yields aminobenzylnaphthols .

Molecular Structure Analysis

The molecular structure of Benzyl-cyclobutyl-amine hydrochloride can be analyzed using spectroscopy . The region of the infrared spectrum that shows absorptions resulting from the N-H bonds of primary and secondary amines can be identified .

Chemical Reactions Analysis

Amines, including Benzyl-cyclobutyl-amine hydrochloride, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .

Physical And Chemical Properties Analysis

Benzyl-cyclobutyl-amine hydrochloride is a solid at room temperature . It is stored in an inert atmosphere at room temperature .

Applications De Recherche Scientifique

Intramolecular Amination of Cyclobutyl Carbenium Ions

The study by Skvorcova, Grigorjeva, and Jirgensons (2017) discusses the synthesis of 1-Amino-1-hydroxymethylcyclobutane derivatives through intramolecular amination, highlighting the conversion of cyclobutyl carbenium ions into N-Boc-protected cyclobutane-based amino alcohols with high diastereoselectivity (Skvorcova, Grigorjeva, & Jirgensons, 2017).

Synthesis of α-Amino Phosphonates

Rabasso, Louaisil, and Fadel (2006) describe the synthesis of α-amino phosphonates from carbocyclic and heterocyclic ketones, showcasing benzyl cyclobutyl-amine's role in the formation of structurally diverse phosphonates (Rabasso, Louaisil, & Fadel, 2006).

Oxidative Amidation Processes

Ghosh et al. (2013) developed a method for the oxidative amidation of benzyl alcohols using amine hydrochloride salts, employing Fe(NO3)3 as a catalyst. This process synthesizes a range of benzamides under mild conditions, illustrating an application in greener amide formation (Ghosh et al., 2013).

Transition-Metal-Free Amidation

Karimi et al. (2014) presented a method for the synthesis of benzamides via the reaction of benzyl alcohols and amine hydrochloride salts, employing NaI as a catalyst. This approach highlights a transition-metal-free pathway to synthesize benzamide derivatives (Karimi et al., 2014).

Organocatalyzed Michael Addition

Patora-Komisarska et al. (2011) investigated the organocatalyzed Michael addition of aldehydes to nitro alkenes, revealing the formation of amino-nitro-cyclobutane derivatives through a [2+2] cycloaddition. This study demonstrates the catalytic versatility of benzyl cyclobutyl-amine derivatives in cycloaddition reactions (Patora-Komisarska et al., 2011).

Safety And Hazards

Benzyl-cyclobutyl-amine hydrochloride is associated with several safety hazards. It is labeled with the GHS07 pictogram and has the signal word "Warning" . The compound has hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .

Orientations Futures

Propriétés

IUPAC Name |

N-benzylcyclobutanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-12-11-7-4-8-11;/h1-3,5-6,11-12H,4,7-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHWFPCTEMNQNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674186 |

Source

|

| Record name | N-Benzylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-cyclobutyl-amine hydrochloride | |

CAS RN |

120218-46-4 |

Source

|

| Record name | Benzenemethanamine, N-cyclobutyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120218-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)

![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)

![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)

![Iron(2+) (2Z,4S)-4-tert-butyl-2-[2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ylidene]-1,3-oxazolidin-3-ide cyclopenta-2,4-dien-1-ide (1/1/1)](/img/structure/B599736.png)